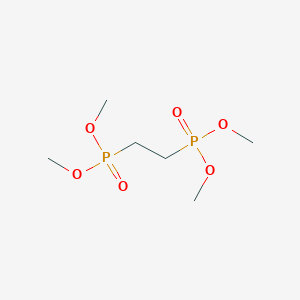
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid
Übersicht
Beschreibung
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid, also known as DEITQA, is a synthetic compound that has been studied for its potential therapeutic applications. DEITQA belongs to the class of tetrahydroisoquinoline derivatives, which have been found to exhibit various biological activities.
Wissenschaftliche Forschungsanwendungen
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. It has been found to exhibit neuroprotective and antioxidant properties, which may be beneficial in preventing or slowing down the progression of these diseases.
Wirkmechanismus
The exact mechanism of action of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid is not fully understood, but it has been suggested that it may act as an inhibitor of monoamine oxidase (MAO), an enzyme that breaks down dopamine and other neurotransmitters in the brain. By inhibiting MAO, 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid may increase the levels of dopamine and other neurotransmitters, which can improve the symptoms of Parkinson's disease and other neurological disorders.
Biochemische Und Physiologische Effekte
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid has been found to exhibit various biochemical and physiological effects, including antioxidant activity, neuroprotection, and anti-inflammatory activity. It has also been shown to increase the levels of dopamine and other neurotransmitters in the brain, which can improve cognitive function and motor control.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid has several advantages for lab experiments, including its relatively simple synthesis method and its potential therapeutic applications. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid, including:
1. Further studies on its mechanism of action and its potential as a therapeutic agent for neurological disorders.
2. Development of more efficient synthesis methods for 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid and its derivatives.
3. Investigation of the potential side effects and toxicity of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid at different doses.
4. Exploration of the potential use of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid in combination with other drugs for the treatment of neurological disorders.
5. Investigation of the potential use of 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid in other areas, such as cancer treatment and cardiovascular disease.
Conclusion:
In conclusion, 2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid is a synthetic compound that has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. It exhibits various biochemical and physiological effects, including antioxidant activity, neuroprotection, and anti-inflammatory activity. While it has several advantages for lab experiments, it also has some limitations and potential toxicity at high doses. Further research is needed to fully understand its mechanism of action and its potential as a therapeutic agent.
Eigenschaften
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-3-19-13-7-10-5-6-16-12(9-15(17)18)11(10)8-14(13)20-4-2/h7-8,12,16H,3-6,9H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPQONAPPQKFDJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CC(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70369974 | |
| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic Acid | |
CAS RN |
336185-23-0 | |
| Record name | (6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70369974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Cyclopropyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1607721.png)







